molecular formula C14H9BrS B584304 2-Bromo-5-(naphthalen-1-yl)thiophene CAS No. 148875-82-5

2-Bromo-5-(naphthalen-1-yl)thiophene

Cat. No. B584304
M. Wt: 289.19
InChI Key: JVPARCBDWRZMIK-UHFFFAOYSA-N
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Description

2-Bromo-5-(naphthalen-1-yl)thiophene is a chemical compound . It is a subclass of chemical compounds and has a mass of 289.1914 dalton .


Synthesis Analysis

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives has been achieved by heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(naphthalen-1-yl)thiophene can be found in various databases .


Chemical Reactions Analysis

The first synthesis of meso-fused carbaporphyrin via a premodification method was accomplished by substituting two pyrrole moieties and one meso-carbon with 2-(naphthalen-1-yl)thiophene .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-(naphthalen-1-yl)thiophene can be found in various databases .

Scientific Research Applications

  • Crystal Structure Analysis : The crystal structures of derivatives of thiophene, including those with naphthalen-1-yl groups, have been analyzed. These studies focus on understanding the molecular geometry and interactions like π-π stacking and C-Br...π interactions, which are crucial for material properties (Nguyen et al., 2014).

  • Optoelectronic Applications : Compounds structurally similar to 2-Bromo-5-(naphthalen-1-yl)thiophene have been investigated for their potential in optoelectronics. Their optical properties, such as absorption and emission spectra, have been studied, highlighting their potential in blue and green emissive materials for electronic devices (Ramkumar & Kannan, 2015).

  • Chemical Synthesis and Modification : Research has focused on the synthesis and electrophilic substitution of naphtho[1,2-b]thiophene, a related compound. These studies provide insights into the chemical behavior and modification possibilities of such thiophene derivatives (Clarke, Gregory & Scrowston, 1973).

  • Chemosensing Applications : Thiophene functionalized compounds have been used to develop chemosensors for detecting ions like Pb2+ and F−. These sensors show high selectivity and sensitivity, demonstrating the potential of thiophene derivatives in environmental monitoring and safety applications (Durai, Ramu & Dhakshinamoorthy, 2021).

  • Organic Field-Effect Transistors (OFETs) : Research on thiophene-naphthalene-based asymmetric oligomers has shown their potential in p-type organic field-effect transistors, with varying degrees of field-effect mobility. This application is crucial for the development of flexible and lightweight electronic devices (An et al., 2013).

  • Thiophene-Substituted Photomodulated Materials : Compounds like 2-Bromo-5-(naphthalen-1-yl)thiophene have been used in the synthesis of thiophene-substituted materials with potential applications in photomodulation and material sciences (Frigoli, Moustrou, Samat & Guglielmetti, 2003).

Safety And Hazards

While specific safety and hazard information for 2-Bromo-5-(naphthalen-1-yl)thiophene is not available in the search results, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been proven to be effective drugs in the present respective disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-bromo-5-naphthalen-1-ylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrS/c15-14-9-8-13(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPARCBDWRZMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698489
Record name 2-Bromo-5-(naphthalen-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(naphthalen-1-yl)thiophene

CAS RN

148875-82-5
Record name 2-Bromo-5-(naphthalen-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
L Chen, J Roger, C Bruneau, PH Dixneuf… - Chemical …, 2011 - pubs.rsc.org
The palladium catalysed 5-arylation of 2-(trimethylsilyl)thiophene with aryl bromides via C–H bond functionalisation allows the synthesis of arylated silylthiophenes in only one step. …
Number of citations: 81 pubs.rsc.org

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